5-Ethylbenzofuran-6-ol

Medicinal Chemistry Drug Design Pharmacokinetics

5-Ethylbenzofuran-6-ol (CAS 858792-88-8) is a member of the benzofuran class, a privileged scaffold in medicinal chemistry. The compound is characterized by a fused benzene and furan ring with a hydroxyl group at the 6-position and an ethyl group at the 5-position.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B15206634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylbenzofuran-6-ol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2C(=C1)C=CO2)O
InChIInChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,11H,2H2,1H3
InChIKeyCBGCZMZGOJIRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethylbenzofuran-6-ol: A Specialized Benzofuran Scaffold for Cellular Differentiation and Lipophilicity Studies


5-Ethylbenzofuran-6-ol (CAS 858792-88-8) is a member of the benzofuran class, a privileged scaffold in medicinal chemistry . The compound is characterized by a fused benzene and furan ring with a hydroxyl group at the 6-position and an ethyl group at the 5-position. While the parent benzofuran structure is associated with a wide range of activities, specific substituent patterns like the one in 5-Ethylbenzofuran-6-ol are known to modulate physicochemical properties and biological profiles, with evidence pointing towards applications in modulating cell proliferation and differentiation [1].

Why 5-Ethylbenzofuran-6-ol Cannot Be Replaced by Generic Benzofuran Analogs


Simple substitution within the benzofuran class is not possible due to the significant impact of substituents on key physicochemical properties. The introduction of an ethyl group at the 5-position of the benzofuran-6-ol core substantially alters lipophilicity, which directly affects membrane permeability, bioavailability, and target engagement. Using an unsubstituted benzofuran-6-ol as a replacement would result in a less lipophilic molecule with a different pharmacokinetic profile, potentially compromising cellular uptake and altering its biological activity . This critical difference underscores the need for compound-specific evaluation rather than reliance on class-level generalizations.

Quantitative Differentiation: 5-Ethylbenzofuran-6-ol vs. Analogs


Increased Lipophilicity (LogP) of 5-Ethylbenzofuran-6-ol vs. Benzofuran-6-ol

The presence of the 5-ethyl group on 5-Ethylbenzofuran-6-ol significantly increases its lipophilicity compared to the unsubstituted benzofuran-6-ol core. This is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic targets .

Medicinal Chemistry Drug Design Pharmacokinetics

Reported Cellular Activity: Proliferation Arrest and Monocyte Differentiation

Evidence suggests 5-Ethylbenzofuran-6-ol exhibits a specific biological activity not reported for simpler benzofuran analogs: the ability to arrest proliferation and induce differentiation of undifferentiated cells into monocytes [1]. This activity profile points towards potential applications in oncology and dermatology.

Cancer Research Cell Differentiation Dermatology

Key Application Scenarios for 5-Ethylbenzofuran-6-ol Based on Differentiated Properties


Development of Cell-Permeable Probes for Leukemia and Differentiation Research

The moderate lipophilicity of 5-Ethylbenzofuran-6-ol (LogP = 2.92) suggests improved membrane permeability, making it a suitable starting point for developing cell-permeable probes or lead compounds. Its reported activity in arresting proliferation and inducing monocyte differentiation [1] positions it as a valuable chemical tool for investigating differentiation pathways in leukemia or for studying cellular mechanisms relevant to dermatological conditions like psoriasis.

Structure-Activity Relationship (SAR) Studies on Lipophilic Benzofurans

5-Ethylbenzofuran-6-ol serves as a key intermediate or reference compound for SAR studies focused on understanding the impact of 5-position alkyl substitution on benzofuran activity. Its LogP of 2.92 provides a clear baseline for evaluating how further structural modifications (e.g., halogenation or additional ring systems) alter lipophilicity and, consequently, biological activity in target binding or cellular assays .

Sourcing for Cosmetic or Dermatological Formulation Research

Given the compound's association with treating skin diseases such as psoriasis and skin conditions like wrinkles and dry skin [1], 5-Ethylbenzofuran-6-ol is a compound of interest for cosmetic and dermatological formulation research. Procurement for these studies is justified by its specific differentiation-inducing and anti-proliferative properties, which are not a general feature of all benzofuran derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethylbenzofuran-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.